Picumeterol

Vue d'ensemble

Description

Picumeterol is a potent and selective beta2-adrenergic receptor agonist. It is known for its long-lasting relaxation effects on airway smooth muscles, making it a valuable compound in the treatment of asthma and related respiratory conditions . This compound is the R-enantiomer of the racemic form GR 63411B and has shown significant efficacy in improving lung function and reducing airway hyperresponsiveness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Picumeterol involves several steps, starting from the appropriate precursor compoundsThe reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Picumeterol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on this compound, potentially altering its activity.

Reduction: Reduction reactions can be used to convert this compound into different derivatives with varying pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Picumeterol has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study beta2-adrenergic receptor agonists and their interactions with receptors.

Biology: this compound is used in research to understand the mechanisms of airway smooth muscle relaxation and the role of cyclic AMP in this process.

Medicine: It is studied for its potential use in treating asthma and other respiratory conditions.

Mécanisme D'action

Picumeterol exerts its effects by binding to beta2-adrenergic receptors on airway smooth muscle cells. This binding increases intracellular levels of cyclic AMP, leading to the relaxation of smooth muscle and bronchodilation. The compound’s selectivity for beta2-adrenergic receptors ensures that it primarily affects the respiratory system, minimizing side effects on other tissues .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoprenaline: A non-selective beta-adrenergic agonist with bronchodilator properties.

Salbutamol: A selective beta2-adrenergic agonist commonly used in asthma treatment.

Salmeterol: A long-acting beta2-adrenergic agonist used for chronic asthma and chronic obstructive pulmonary disease.

Uniqueness of Picumeterol

This compound is unique due to its high selectivity for beta2-adrenergic receptors and its long-lasting effects on airway smooth muscle. Unlike some other beta2-adrenergic agonists, this compound has shown a dissociation between bronchodilator activity and protection against methacholine-induced bronchoconstriction, which may be due to its lower intrinsic activity .

Propriétés

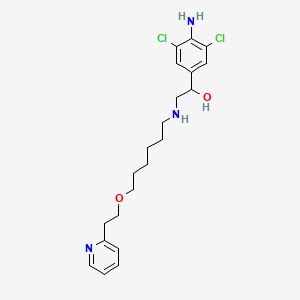

Formule moléculaire |

C21H29Cl2N3O2 |

|---|---|

Poids moléculaire |

426.4 g/mol |

Nom IUPAC |

1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |

InChI |

InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2 |

Clé InChI |

NUBLQEKABJXICM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |

Origine du produit |

United States |

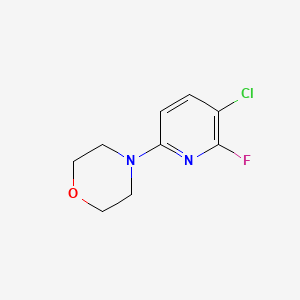

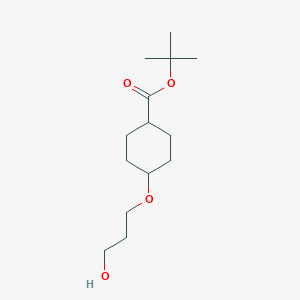

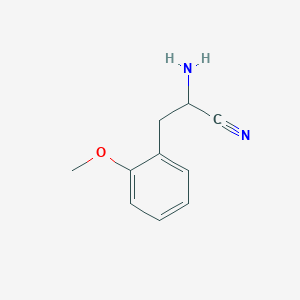

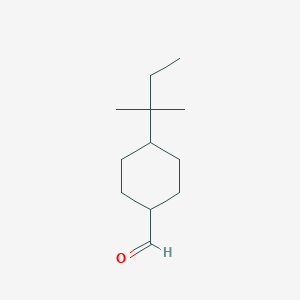

Synthesis routes and methods I

Procedure details

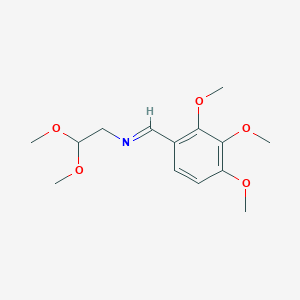

Synthesis routes and methods II

Procedure details

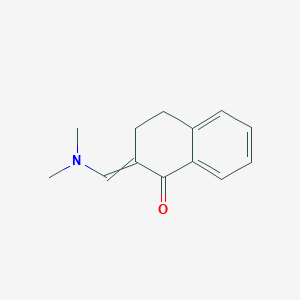

Synthesis routes and methods III

Procedure details

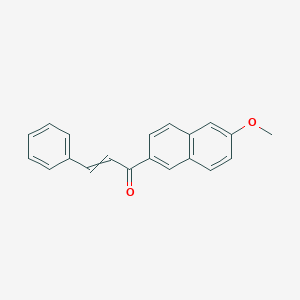

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Boc-4-[(1-Cbz-4-piperidyl)methyl]piperazine](/img/structure/B8533515.png)

![Piperazine, 1-[1-(4-fluorophenyl)-2-(1-piperazinyl)ethyl]-4-methyl-](/img/structure/B8533536.png)

![3-[4-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]propanoic acid](/img/structure/B8533605.png)

![1-[4-(4-Chlorobenzyl)-1-(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)piperidin-4-Yl]methanamine](/img/structure/B8533620.png)